2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-
Overview
Description
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- is a heterocyclic compound that features a tetrazole ring substituted with a methyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- typically involves the use of click chemistry, which is known for its efficiency and mild reaction conditions. One common method involves the cycloaddition of azides with nitriles in the presence of a catalyst . The reaction is usually carried out in solvents like methanol at room temperature, yielding the desired tetrazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly solvents and catalysts can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the tetrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in the study of enzyme interactions.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-(2H)-tetrazole-5-amine: Similar in structure but lacks the pyrrolidinyl group.
1-Methyl-(2H)-tetrazole-5-amine: Another similar compound with a different substitution pattern.
Uniqueness
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- is unique due to the presence of both a methyl and a pyrrolidinyl group, which confer distinct chemical properties and reactivity. This makes it more versatile in various applications compared to its simpler analogs .
Properties
IUPAC Name |
2-methyl-5-[(2S)-pyrrolidin-2-yl]tetrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5/c1-11-9-6(8-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMJIDCDIYFOTQ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2CCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1N=C(N=N1)[C@@H]2CCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731926 | |
Record name | 2-Methyl-5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920748-16-9 | |
Record name | 2-Methyl-5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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